molecular formula C18H17F3N4O B2995783 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 338968-21-1

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B2995783
CAS No.: 338968-21-1
M. Wt: 362.356
InChI Key: FPTUOTOFFULKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring, a methoxyphenyl group, a trifluoromethyl group, and a pyridine ring

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c1-26-15-4-2-14(3-5-15)24-6-8-25(9-7-24)17-10-13(18(19,20)21)12-23-16(17)11-22/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTUOTOFFULKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 4-methoxyphenylamine with piperazine derivatives under controlled conditions to form the piperazine core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of nitriles or halides.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: Its biological activity has been explored in studies related to neuroprotection, anti-inflammatory effects, and potential therapeutic applications.

  • Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

  • Industry: The compound's unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)piperazine: Similar in structure but lacks the trifluoromethyl group and pyridine ring.

  • 5-(Trifluoromethyl)pyridine-2-carbonitrile: Similar in structure but lacks the piperazine and methoxyphenyl groups.

  • 3-(4-Methoxyphenyl)piperazine-1-yl)-5-(trifluoromethyl)pyridine-2-carboxamide: Similar but with a carboxamide group instead of a nitrile group.

Uniqueness: 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile stands out due to its combination of functional groups, which contribute to its unique chemical and biological properties.

This compound represents a fascinating area of study with potential applications across various scientific disciplines. Further research and development may unlock new possibilities and enhance our understanding of its properties and uses.

Biological Activity

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C22H22F3N3O3
  • Molecular Weight : 433.42 g/mol
  • CAS Number : 511515-39-2

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in disease processes. Notably, compounds with similar structural features have been shown to exhibit activity against:

  • Cancer Cells : Compounds containing piperazine moieties have demonstrated cytotoxic effects in various cancer cell lines and are being explored for their potential as anticancer agents .
  • Inhibition of PD-1/PD-L1 Interaction : Research indicates that certain piperazine derivatives can modulate immune responses by inhibiting the PD-1/PD-L1 pathway, which is crucial for immune evasion by tumors .

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Study Activity Assessed IC50 / EC50 Values Notes
Study ACytotoxicity in FaDu tumor cellsIC50 = 10 µMInduced apoptosis more effectively than bleomycin .
Study BPD-1/PD-L1 inhibitionEC50 = 100 nMRescued mouse splenocytes to 92% viability .
Study CAntimicrobial activityMIC = 32 µg/mL (against N. meningitidis)Moderate activity against several Gram-positive bacteria .

Case Studies

  • Anticancer Activity :
    In a study evaluating the anticancer potential, the compound was tested against various cancer cell lines. It exhibited significant cytotoxicity, particularly in hypopharyngeal tumor cells (FaDu), where it outperformed traditional chemotherapeutics like bleomycin.
  • Immune Modulation :
    Another study focused on the immunomodulatory effects of the compound, demonstrating its ability to inhibit the PD-1/PD-L1 interaction effectively. This finding suggests potential applications in cancer immunotherapy, enhancing T-cell responses against tumors.
  • Antimicrobial Properties :
    The compound was also evaluated for its antimicrobial properties, showing moderate effectiveness against certain bacterial strains. This highlights its potential as a lead compound for developing new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.